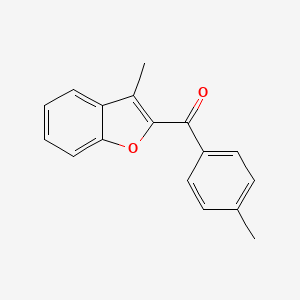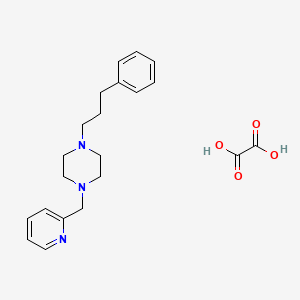
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone, also known as MBDB, is a synthetic compound belonging to the benzofuran family. It is structurally related to the illegal drug MDMA (3,4-methylenedioxymethamphetamine) and acts as a stimulant and entactogen. MBDB has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone is not well understood. However, it is believed to act as a serotonin and dopamine releaser, similar to MDMA. It may also have agonist activity at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also increases heart rate, blood pressure, and body temperature. In animal studies, (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been shown to have neuroprotective effects and may help to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone in lab experiments is that it is relatively easy to synthesize and has a similar chemical structure to MDMA, making it a useful analog for studying the effects of MDMA. However, (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone is a controlled substance in many countries and may be difficult to obtain for research purposes. Additionally, its effects on humans are not well understood, and there is a lack of clinical data on its safety and efficacy.
Orientations Futures
There are several potential future directions for research on (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as a research tool for studying the effects of MDMA and other related compounds. Finally, more research is needed to understand the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases.
Méthodes De Synthèse
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone can be synthesized using various methods, including the Friedel-Crafts acylation of 3-methylbenzofuran with 4-methylacetophenone. Another method involves the condensation of 3-methylbenzofuran with 4-methylbenzaldehyde in the presence of a base and a catalyst. The resulting product is then oxidized to form (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone.
Applications De Recherche Scientifique
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Studies have shown that (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has anxiolytic and antidepressant effects in animal models. It has also been shown to increase social interaction and reduce aggressive behavior in rodents.
Propriétés
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)16(18)17-12(2)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIZUEOQJXVEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)
![2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)
![methyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5208538.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5208545.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B5208547.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5208551.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)
![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208572.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5208575.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208582.png)
![N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5208587.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)